molecular formula C12H12O4 B8442283 Methyl 2-(benzyloxycarbonyl)acrylate

Methyl 2-(benzyloxycarbonyl)acrylate

Cat. No. B8442283
M. Wt: 220.22 g/mol
InChI Key: XKFDXWLAMHERNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569578B2

Procedure details

To a flame dried three neck round bottom flask, was added methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate (129 g, 509 mmol), anhydrous methylene chloride (2 L), and methanesulfonyl chloride (49.3 mL, 636 mmol). The mixture was cooled to −15° C.→20° C. for 20 min while stirring with a mechanical stirrer. Triethylamine (213 mL, 1527 mmol) was added dropwise ensuring the inner temperature of the reaction mixture did not exceed 0° C. (the addition of the first equivalent of triethylamine was exothermic). After the addition of triethylamine, the mixture was stirred at 0° C. for 30 min, then the cooling bath was removed and the mixture was stirred at room temperature for 1.5 h. Methanol (21 mL) was added to quench excess methanesulfonyl chloride. The mixture was washed portionwise with 0.5% aq. potassium hydrogen sulfate to pH 5, then sat. sodium bicarbonate/brine (1:2 by volume) and brine. The methylene chloride solution was dried over anhydrous sodium sulfate. After filtration, the solvents were removed and the residue was subjected to column chromatography on silica gel using 1:9 ethyl acetate/hexanes as eluent to afford the title compound as a colorless very viscous oil, which recrystalized upon standing at room temperature, 0° C. and −15° C. (111 g, 92% yield). 1H-NMR (DMSO-d6) δ 8.96 (s, 1H), 7.39-7.35 (m, 5H), 5.76 (s, 1H), 5.60 (s, 1H), 5.10 (s, 2H), 3.71 (s, 3H); 13C-NMR (DMSO-d6) δ 163.7, 153.5, 136.3, 133.3, 128.8, 128.3, 128.1, 127.8, 65.9, 52.3.
Name
methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
213 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([CH:11]([CH2:16]O)[C:12]([O:14][CH3:15])=[O:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.CS(Cl)(=O)=O>C(N(CC)CC)C>[CH2:1]([O:8][C:9]([C:11](=[CH2:16])[C:12]([O:14][CH3:15])=[O:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate
Quantity
129 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C(C(=O)OC)CO
Name
Quantity
2 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
49.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
213 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried three neck round bottom flask
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
Methanol (21 mL) was added
CUSTOM
Type
CUSTOM
Details
to quench excess methanesulfonyl chloride
WASH
Type
WASH
Details
The mixture was washed portionwise with 0.5% aq. potassium hydrogen sulfate to pH 5
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C(C(=O)OC)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.